molecular formula C10H9F3O2 B6157744 1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol CAS No. 1822986-38-8

1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol

Cat. No.: B6157744
CAS No.: 1822986-38-8
M. Wt: 218.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a 4-(trifluoromethoxy)phenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)phenylboronic acid and cyclopropanol.

  • Reaction Conditions: The reaction is usually carried out under mild conditions, often using a palladium catalyst to facilitate the coupling reaction.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding cyclopropane derivative.

  • Substitution: Substitution reactions can occur at the trifluoromethoxy group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.

Major Products Formed:

  • Oxidation Products: The major product is 1-[4-(trifluoromethoxy)phenyl]cyclopropanone.

  • Reduction Products: The major product is 1-[4-(trifluoromethoxy)phenyl]cyclopropane.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity, leading to specific biological activities.

Comparison with Similar Compounds

  • 1-(4-(trifluoromethoxy)phenyl)urea: Similar in structure but differs in functional group, leading to different reactivity and applications.

  • 1-[4-(trifluoromethoxy)phenyl]biguanide: Another related compound with potential biological activity but different chemical properties.

This compound's uniqueness lies in its trifluoromethoxy group, which significantly alters its chemical behavior compared to similar compounds without this group.

Properties

CAS No.

1822986-38-8

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.